L-ORNITHINE:HCL (13C5)
Description
Significance of Stable Isotope Labeling in Contemporary Metabolic Research
The study of metabolism has been revolutionized by the use of isotopic tracers, which act as molecular spies, allowing researchers to follow the journey of specific molecules through complex biochemical networks.
Historically, radioactive isotopes were the primary tools for metabolic tracing. pnas.org While instrumental in elucidating many fundamental metabolic pathways, their use is hampered by safety concerns related to radiation exposure, limiting their application, especially in human studies. pnas.org The development of techniques to synthesize and detect molecules labeled with stable, non-radioactive isotopes marked a significant advancement in metabolic research. pnas.org
Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. medchemexpress.com Incorporating ¹³C into molecules like L-ornithine allows for precise tracking using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govphysiology.org This method offers several advantages:
Safety: Stable isotopes like ¹³C are non-radioactive and pose no health risks, making them safe for use in a wide range of studies, including those involving human subjects. eurisotop.com
High Precision: Advanced analytical techniques can accurately detect and quantify the labeled molecules and their metabolic products, providing detailed insights into metabolic fluxes. nih.gov
Versatility: ¹³C-labeled compounds can be used to trace the carbon backbone of molecules through various metabolic transformations, revealing the interconnectedness of different pathways. nih.gov
Pathway Elucidation: By tracking the incorporation of ¹³C into downstream metabolites, researchers can identify and confirm metabolic pathways, and even discover novel ones. researchgate.net
Contextualizing L-Ornithine within Fundamental Biochemical Pathways
L-ornithine is a key intermediate in several crucial metabolic pathways, making its labeled form, L-ORNITHINE:HCL (13C5), an invaluable tool for studying these processes.
The urea (B33335) cycle is the primary pathway for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid metabolism, by converting it into urea for excretion. medchemexpress.com L-ornithine is a central player in this cycle. It combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline, a key step in the process. medchemexpress.com The regeneration of L-ornithine from arginine ensures the continuous operation of the cycle, maintaining nitrogen balance in the body. medchemexpress.com Studies using ¹³C-labeled precursors have been instrumental in quantifying ureagenesis and understanding the dynamics of the urea cycle in both healthy and diseased states. uef.finih.gov While specific studies detailing the use of L-ORNITHINE:HCL (13C5) for urea cycle flux analysis are not abundant in the provided results, the principle of using ¹³C-labeled precursors is well-established in this area of research.
L-ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). nih.gov These molecules are essential for a variety of cellular processes, including cell growth, proliferation, and differentiation. researchgate.net The first and rate-limiting step in polyamine synthesis is the decarboxylation of L-ornithine to putrescine by the enzyme ornithine decarboxylase (ODC). nih.gov
Research has effectively utilized ¹³C-labeled ornithine to trace this pathway. For instance, a study using [¹³C₅]ornithine demonstrated its conversion to [¹³C₄]putrescine in Chinese Hamster Ovary (CHO) cells, providing a direct measure of ODC activity. researchgate.net
| Cell Line | Treatment | [¹³C₄]putrescine Atom Percent Excess (APE) |
|---|---|---|
| CHO | Untreated | ~1.5 |
| NRel | Untreated | ~3.0 |
| NRel | Ibuprofen (10 µM) | ~2.0 |
| NRel | PPI-1011 (50 µM) | ~1.0 |
This table illustrates the use of [¹³C₅]ornithine to measure the rate of its conversion to putrescine, a key step in polyamine biosynthesis, under different experimental conditions. The data is based on a diagram from a study investigating cellular diamine levels. researchgate.net
L-ornithine metabolism is intricately linked with that of other amino acids, particularly proline and glutamate (B1630785). nih.gov L-ornithine can be synthesized from glutamate, and in turn, can be a precursor for proline synthesis. researchgate.net Stable isotope tracing has been crucial in dissecting these complex interrelationships.
A study investigating polyamine homeostasis in T cells used ¹³C-labeled arginine, glutamine, and proline to determine their respective contributions to the intracellular ornithine pool. The findings revealed that arginine and glutamine are the primary sources of ornithine in these cells, with proline contributing minimally. biorxiv.org
| ¹³C-Labeled Precursor | Contribution to ¹³C₅-Ornithine Pool |
|---|---|
| ¹³C₆-Arginine | ~50% |
| ¹³C₅-Glutamine | ~40% |
| ¹³C₅-Proline | Minimal |
This table demonstrates how stable isotope tracing can quantify the contribution of different metabolic precursors to the synthesis of a target molecule. The data is derived from a study on polyamine homeostasis in T cells. biorxiv.org
Furthermore, research in triple-negative breast cancer cells showed that ornithine was synthesized from ¹³C₆-arginine but not from ¹³C₅-glutamine, highlighting how metabolic pathways can be altered in disease states. nih.gov
Rationale for Utilizing L-ORNITHINE:HCL (13C5) in Advanced Research
The use of stable isotope-labeled compounds like L-ORNITHINE:HCL (13C5) has become a cornerstone of modern metabolic investigation. medchemexpress.com This approach, often referred to as isotope tracing, allows for the quantitative analysis of metabolic pathway activity within a living system, a technique known as ¹³C metabolic flux analysis (¹³C-MFA). nih.gov The fundamental principle is to supply cells or organisms with a substrate, such as L-ornithine, that is enriched with a stable isotope. As the labeled substrate is metabolized, the isotope is incorporated into various downstream metabolites. By measuring the pattern and extent of this isotope incorporation, researchers can deduce the flow of atoms through complex metabolic networks. nih.gov
Precision in Tracing Carbon Atom Fluxes
The primary advantage of using L-ORNITHINE:HCL (13C5) is the ability to trace the path of its five carbon atoms with high precision as they are processed by cellular machinery. When introduced into a biological system, the ¹³C₅-ornithine enters metabolic pathways, and the heavy carbon atoms are distributed among various products. Analytical methods like mass spectrometry can distinguish between the unlabeled (¹²C) and labeled (¹³C) forms of metabolites, allowing for the quantification of molecules synthesized from the labeled ornithine. nih.gov
This technique is powerful for elucidating the contributions of ornithine to other metabolic cycles. For instance, in the urea cycle, ornithine is a key reactant. Tracing the ¹³C label can reveal the rate of ornithine's conversion and its role in ammonia detoxification. Furthermore, ornithine can be a precursor for the synthesis of other molecules like polyamines and the amino acids proline and glutamate. By tracking the ¹³C₅ label, researchers can quantify the flux, or rate of conversion, through these specific biosynthetic pathways. This provides a dynamic and quantitative picture of cellular metabolism that is not achievable with traditional concentration measurements alone. diva-portal.org The use of proteinogenic amino acids as tracers is particularly valuable as they are directly linked to the precursor molecules that form the backbone of central carbon metabolism. nih.gov
Table 1: Research Applications and Findings using ¹³C Isotope Tracing
| Research Area | Organism/System | Key Findings | Reference |
|---|---|---|---|
| Central Carbon Metabolism | Lactococcus lactis | ¹³C-labeling of proteinogenic amino acids, including ornithine, was used to analyze metabolic flux ratios and reveal changes in the pentose (B10789219) phosphate pathway in response to environmental stress. | nih.gov |
| Liver Metabolism | Human Liver Tissue (ex vivo) | Global ¹³C tracing, including amino acids, provided quantitative data on metabolic fluxes, demonstrating simultaneous glucose synthesis and catabolism and confirming known features of liver metabolism. | diva-portal.org |
| General Cell Metabolism | Human Cells (in culture) | Deep ¹³C labeling of media, including all amino acids, allowed for the profiling of active and inactive metabolic pathways by observing the incorporation of ¹³C into a wide range of endogenously synthesized metabolites. | nih.gov |
Utility in Differentiating Metabolic Substrates and Fluxes
In any given cell, multiple metabolic pathways operate simultaneously, often sharing common intermediates. A significant challenge in metabolic research is to untangle these overlapping networks and determine the specific contribution of different substrates to the production of a particular metabolite. L-ORNITHINE:HCL (13C5) is highly effective in addressing this challenge.
By designing experiments where L-ORNITHINE:HCL (13C5) is supplied alongside other unlabeled or differently labeled substrates (e.g., ¹³C-glucose or ¹⁵N-glutamine), researchers can differentiate the metabolic fluxes originating from each precursor. For example, the carbon backbone of glutamate can be derived from several sources, including ornithine and α-ketoglutarate from the TCA cycle. If cells are supplied with ¹³C₅-ornithine and unlabeled glucose, the presence of ¹³C-labeled glutamate would definitively indicate its synthesis from ornithine. The specific pattern of ¹³C labeling in the glutamate molecule can further reveal the precise biochemical reactions that took place. This ability to resolve the origins of metabolic building blocks is crucial for understanding how cells adapt their metabolism in response to changing conditions or disease states. diva-portal.orgnih.gov This methodological approach is essential for obtaining precise flux estimates that would be impossible to measure with label-free analysis. diva-portal.org
Table 2: Properties of L-ORNITHINE:HCL (13C5)
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | NH₂(¹³CH₂)₃¹³CH(¹³CO₂H)(NH₂) · HCl | sigmaaldrich.com |
| Labeled CAS Number | 943962-21-8 | medchemexpress.comsigmaaldrich.comisotope.comisotope.com |
| Molecular Weight | 173.59 g/mol | sigmaaldrich.comisotope.comcreative-peptides.com |
| Isotopic Purity | ≥98% atom % ¹³C | sigmaaldrich.comcreative-peptides.com |
| Mass Shift | M+5 | sigmaaldrich.com |
Properties
Molecular Weight |
173.59 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Ii. Methodological Frameworks for 13c Labeled L Ornithine Tracer Studies
Experimental Design Principles for Stable Isotope Tracing with L-ORNITHINE:HCL (¹³C₅)
Successful stable isotope tracing studies hinge on meticulous experimental design. Key considerations include establishing a metabolic steady state, determining appropriate tracer concentrations, and selecting the right research model to address the scientific question at hand.
Pseudo-Steady State Culturing and Labeling Protocols
A fundamental requirement for many metabolic flux analyses is the assumption of a pseudo-steady state, where the concentrations of intracellular metabolites remain relatively constant over the course of the experiment. researchgate.netnih.gov This is often achieved in cell culture systems during the exponential growth phase. researchgate.net In practice, achieving a true metabolic steady state can be challenging. Therefore, cultivation experiments are often performed under conditions that approximate this state, such as in a chemostat for continuous cultures. nih.govbiorxiv.org
The general workflow for a ¹³C-labeling experiment involves switching the culture from a standard medium to one containing the ¹³C-labeled substrate, in this case, L-ORNITHINE:HCL (¹³C₅). nih.govbiorxiv.org Samples are then collected after an isotopic steady state is achieved, meaning the incorporation of the ¹³C label into downstream metabolites has stabilized. nih.govbiorxiv.org The time required to reach this isotopic equilibrium can vary depending on the metabolic pathway and the organism being studied. For instance, in studies of arginine metabolism, ¹³C incorporation into amino acids has been observed to proceed at a slower rate than ¹⁵N-label incorporation. nih.gov
Tracer Concentration and Enrichment Considerations
The concentration and isotopic enrichment of the L-ORNITHINE:HCL (¹³C₅) tracer are critical parameters that must be carefully optimized. The goal is to introduce a sufficient amount of the labeled compound to be detectable in downstream metabolites without perturbing the natural metabolic state of the system. In studies involving neonatal piglets, a primed constant intragastric infusion of L-[U-¹³C₅]ornithine-HCl was administered at a rate of 10 μmol·kg⁻¹·h⁻¹ following a prime of 13 μmol/kg. physiology.org
The isotopic enrichment of the tracer, typically expressed as atom percent excess (APE), should be high enough to be accurately measured above the natural abundance of ¹³C. Commercially available L-ORNITHINE:HCL (¹³C₅) often has an enrichment of 99%. isotope.comisotope.comeurisotop.com When multiple tracers are used simultaneously, it is crucial to account for any potential overlap in their mass spectra and to correct for the contribution of each tracer to the observed isotopic enrichment of the target metabolites. physiology.org For example, in studies of arginine and ornithine kinetics in burn patients, the baseline enrichment of l-[5-¹³C]ornithine was measured before the infusion of other tracers to ensure an accurate estimation of its contribution. physiology.org
Selection of Appropriate Research Models for In Vitro and Ex Vivo Studies
The choice of research model is dictated by the specific biological question being investigated. In vitro and ex vivo models offer controlled environments to dissect specific metabolic pathways.
Cell culture systems are invaluable for studying cellular metabolism in a controlled environment. researchgate.net Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique that utilizes isotopically labeled amino acids, including ¹³C-labeled arginine, to quantify relative protein abundances. researchgate.net While SILAC primarily focuses on proteomics, the underlying principle of metabolic labeling is central to tracer studies.
In the context of L-ORNITHINE:HCL (¹³C₅), cell culture models can be used to trace the incorporation of the ¹³C label into various downstream metabolites, providing insights into the relative activities of different metabolic pathways. pnas.org For example, comprehensive ¹³C-labeling studies in Chinese Hamster Ovary (CHO) cells have been used to identify metabolic by-products and their sources. pnas.org
Isolated perfused organ models bridge the gap between in vitro cell culture and in vivo studies, allowing for the investigation of organ-specific metabolism in a controlled setting. altex.org This technique maintains the organ's functional blood supply while isolating it from the systemic metabolic influences of a whole organism. altex.org
The perfused rat liver model has been instrumental in studying the catabolism of arginine and ornithine. physiology.org By perfusing the liver with ¹⁴C-labeled amino acids, researchers have determined the rates of oxidation and the regulatory effects of dietary protein and hormones like glucagon. physiology.org Similarly, isolated perfused lungs have been used to study organ-specific metabolism. altex.org These models provide a platform to investigate the direct metabolic effects of L-ORNITHINE:HCL (¹³C₅) on a specific organ without the confounding variables of systemic circulation. scispace.com
Non-human in vivo models are crucial for validating findings from in vitro and ex vivo studies and for understanding the integrated physiological response to metabolic perturbations. The neonatal piglet is a frequently used model for studying amino acid metabolism due to its physiological similarities to human infants. physiology.org Studies in piglets have utilized multi-tracer approaches, including L-[U-¹³C₅]ornithine, to quantify whole-body arginine metabolism and the interconversion of arginine, ornithine, and proline. physiology.orgphysiology.org
Mouse models have also been employed to investigate the precursors of citrulline synthesis, demonstrating that arginine and ornithine are the primary sources. nih.gov These in vivo studies often involve the infusion of multiple stable isotope tracers to simultaneously track different metabolic pathways. nih.gov Such integrated studies are essential for building a comprehensive understanding of ornithine metabolism and its role in systemic physiology.
Detailed Research Findings
| Model System | Tracer(s) Used | Key Findings | Reference |
| Severely Burned Patients | l-[5-¹³C]ornithine, l-[¹⁵N₂-guanidino-5,5-²H₂]arginine, [5,5-²H₂]proline | Increased rate of arginine disposal. Plateau isotopic enrichments were reached for the infused tracers. | physiology.orgphysiology.org |
| Neonatal Piglets | l-[U-¹³C₅]ornithine-HCl, l-[guanido-¹⁵N₂]arginine-HCl, l-[ureido-¹³C;5,5-²H₂]citrulline, l-[¹⁵N;U-¹³C₅]proline | Arginine intake significantly affects plasma arginine and ornithine concentrations. Interconversions between arginine, ornithine, and proline are dependent on first-pass gut metabolism. | physiology.orgphysiology.org |
| Perfused Rat Liver | [U-¹⁴C]ornithine, [U-¹⁴C]arginine | Catabolism of ornithine and arginine is increased by high-protein diets. Glucagon stimulates arginine catabolism. | physiology.org |
| Mice | U¹³C₆ arginine, U¹³C₅ glutamine, U¹³C₅ glutamate (B1630785), U¹³C₅ proline | Arginine and ornithine are the main precursors for citrulline synthesis. | nih.gov |
| CHO Cells | [U-¹³C]glucose and various [U-¹³C]amino acids | Identified numerous metabolic by-products derived from core metabolic pathways. | pnas.org |
Advanced Analytical Techniques for ¹³C-Labeling Pattern Analysis
The analysis of samples from ¹³C-labeled L-ornithine studies requires sophisticated instrumentation to differentiate between molecules with and without the ¹³C isotope (isotopologues) and to determine the specific location of the label within a molecule.
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov In the context of ¹³C tracer studies, MS can distinguish between the unlabeled (¹²C) metabolite and its ¹³C-labeled counterparts, which will have a higher mass. mdpi.com This allows for the determination of isotopic enrichment and the distribution of mass isotopologues (molecules with different numbers of ¹³C atoms). nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, a chemical derivatization step is necessary to increase their volatility. nist.govnih.gov Common derivatization agents include alkyl chloroformates and silylating reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netmdpi.com However, it's important to note that some derivatization methods can cause issues, such as the conversion of arginine to ornithine with silylation reagents. oup.com
Once derivatized, the sample is introduced into the gas chromatograph, which separates the different compounds. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their m/z ratio. acs.org This allows for the determination of the mass isotopologue distribution (MID) of ornithine and its downstream metabolites. researchgate.net By analyzing the fragmentation patterns, it's possible to gain insights into the positional labeling of the molecule. mdpi.com
Table 1: GC-MS Derivatization and Analysis of L-Ornithine
| Parameter | Description | Reference |
| Derivatization | Required to increase volatility for GC analysis. Common methods include esterification followed by acylation (e.g., with pentafluoropropionic anhydride) or silylation. | mdpi.com, dntb.gov.ua |
| Separation | Gas chromatography separates derivatized amino acids based on their boiling points and interaction with the column's stationary phase. | acs.org |
| Detection | Mass spectrometry detects the mass-to-charge ratio of the ionized, derivatized molecules and their fragments. | researchgate.net |
| Data Output | Provides mass isotopologue distributions, which reveal the extent of ¹³C incorporation. | researchgate.net |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing non-volatile metabolites like L-ornithine in their intact form, often without the need for derivatization. nih.govnih.gov The liquid chromatograph separates metabolites in a complex mixture before they enter the mass spectrometer. dtu.dk Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In the first stage, the precursor ion (e.g., ¹³C₅-ornithine) is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process provides a high degree of specificity and sensitivity for quantifying metabolites. nih.gov
LC-MS/MS is particularly useful for tracking the incorporation of the ¹³C label from L-ornithine into various downstream metabolites. For instance, studies have used LC-MS/MS to quantify the conversion of ¹³C₅-arginine to ¹³C₅-ornithine and subsequently to ¹³C₄-putrescine in macrophages. nih.gov This technique allows for the precise measurement of isotopically labeled analytes in complex biological matrices like cell extracts and plasma. iu.edu
Table 2: LC-MS/MS Parameters for L-Ornithine Analysis
| Parameter | Description | Reference |
| Chromatography | Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate ornithine from other metabolites. | nih.gov, nih.gov |
| Ionization | Electrospray ionization (ESI) is commonly used to generate ions from the intact metabolites. | nih.gov |
| Mass Analysis | Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantifying specific precursor-product ion transitions. | nih.gov |
| Application | Enables quantification of intact ¹³C-labeled ornithine and its metabolic products in biological samples. | nih.gov, nih.gov |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the clear separation of isotopologues. doi.org This capability is crucial for distinguishing between metabolites with very similar masses and for accurately determining the number of ¹³C atoms incorporated into a molecule. isotope.com When coupled with liquid chromatography, LC-HRMS enables untargeted stable isotope resolved metabolomics (SIRM), allowing for the global profiling of ¹³C-labeled metabolites in a sample. nih.gov
This approach has been used to trace the metabolic fate of ¹³C-labeled substrates through various pathways. For example, by using a medium containing fully ¹³C-labeled amino acids and glucose, researchers can monitor the incorporation of ¹³C into a wide array of metabolic intermediates and products in tissues. nih.gov The high resolving power of HRMS ensures that the mass shifts due to ¹³C incorporation are clearly distinguished from the natural abundance of other isotopes and from other interfering ions. nih.govdoi.org
While mass spectrometry is excellent for determining the number of ¹³C atoms in a molecule, it generally does not provide information about the specific position of the labels. Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, is a powerful technique for determining the exact location of ¹³C atoms within a metabolite's carbon skeleton. mdpi.comnih.gov This positional information is critical for elucidating the specific enzymatic reactions and pathways involved in the metabolism of the ¹³C-labeled tracer.
¹³C-NMR spectroscopy directly detects the ¹³C nuclei in a sample. nih.gov Each carbon atom in a molecule has a unique chemical environment, which results in a distinct signal (chemical shift) in the ¹³C-NMR spectrum. plos.org By analyzing the ¹³C-NMR spectrum of metabolites from a ¹³C-L-ornithine tracer study, researchers can identify which carbon positions have been enriched with the ¹³C isotope. nih.gov
This technique has been successfully used to measure the biosynthesis rates of polyamines from uniformly ¹³C-labeled L-ornithine in rat prostates. nih.gov The ability to pinpoint the location of the ¹³C label provides unambiguous evidence of specific metabolic conversions. While less sensitive than MS, the detailed structural information provided by ¹³C-NMR is invaluable for comprehensive metabolic flux analysis. mdpi.com The combination of MS and NMR techniques offers a complementary and powerful approach to fully characterize the metabolic fate of L-ORNITHINE:HCL (13C5). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Labeling
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful two-dimensional NMR technique utilized in metabolomic studies to resolve and identify metabolites within complex biological mixtures. This method is particularly valuable in tracer studies involving ¹³C-labeled compounds like L-Ornithine:HCl (¹³C₅) as it provides explicit correlations between protons (¹H) and their directly attached carbon-¹³ (¹³C) atoms.
The fundamental principle of HSQC is to spread out the highly overlapped signals from a one-dimensional ¹H NMR spectrum into a second dimension based on the chemical shifts of the ¹³C nuclei. conicet.gov.ar This results in a 2D map where each peak, or cross-peak, corresponds to a specific C-H bond in a molecule. conicet.gov.ar For a molecule like L-ornithine, this technique can distinguish the signals from its different carbon atoms and their attached protons, aiding in its unambiguous identification even in a complex biological sample like cell lysate. unl.edu
In the context of ¹³C tracer experiments, HSQC is instrumental for tracking the metabolic fate of the labeled substrate. When L-Ornithine:HCl (¹³C₅) is introduced into a biological system, the ¹³C atoms are incorporated into various downstream metabolites. HSQC spectra can then be used to identify these newly synthesized molecules. The presence of a cross-peak at the specific ¹H and ¹³C chemical shifts corresponding to a particular position in a metabolite confirms the incorporation of the ¹³C label from the ornithine tracer. NMR can effectively trace the exact atomic position for each ¹³C atom incorporated into a metabolite from the labeled nutrient. unl.edu This allows for a detailed mapping of the metabolic pathways involving ornithine. While 2D NMR experiments generally require longer acquisition times than 1D ¹H experiments, the detailed structural information and resolution they provide are often indispensable for metabolomic analysis. conicet.gov.ar
Hyperpolarized ¹³C NMR for Enhanced Signal Detection
Hyperpolarized ¹³C NMR is a cutting-edge technique that dramatically enhances the sensitivity of NMR spectroscopy, enabling the real-time observation of metabolic processes within living cells and tissues. acs.orgmdpi.com The core challenge of conventional ¹³C NMR is the low natural abundance and low gyromagnetic ratio of the ¹³C nucleus, resulting in inherently low signal-to-noise ratios. Hyperpolarization methods, most notably dissolution Dynamic Nuclear Polarization (dDNP), overcome this limitation by increasing the polarization of ¹³C-labeled substrates by several orders of magnitude—often 10,000 to 50,000-fold—above their thermal equilibrium state. acs.orgresearchgate.net
The dDNP process involves polarizing a ¹³C-labeled substrate, such as a ¹³C-labeled version of L-ornithine, at very low temperatures and high magnetic fields in the solid state. researchgate.net The hyperpolarized solid is then rapidly dissolved to create an injectable liquid solution that retains its enhanced nuclear polarization for a short period, typically limited by the spin-lattice relaxation time (T₁), which is on the order of tens of seconds for non-protonated carbons. mdpi.com
This temporary but massive signal boost allows for the rapid detection of the injected hyperpolarized substrate and its metabolic products in real time. mdpi.comresearchgate.net For instance, studies using hyperpolarized [1-¹³C]pyruvate have successfully imaged the flux of pyruvate (B1213749) to lactate (B86563) in cancer models, providing critical insights into tumor metabolism. acs.orgnih.gov Similarly, applying this technique with hyperpolarized L-ornithine (¹³C₅) would allow researchers to non-invasively monitor its uptake and conversion through pathways like the urea (B33335) cycle or polyamine biosynthesis with high temporal resolution, revealing metabolic dynamics that are inaccessible with conventional methods. acs.org The ability to observe these fast metabolic events provides a unique window into pathway regulation and function in vivo. mdpi.comnih.gov
| NMR Technique | Principle | Application in ¹³C Tracer Studies | Key Advantage |
| ¹H-¹³C HSQC NMR | Correlates protons (¹H) with their directly bonded carbon-¹³ (¹³C) nuclei, resolving signals in a 2D spectrum. conicet.gov.ar | Identifies ¹³C-labeled metabolites and determines the specific location of ¹³C incorporation within a molecule. unl.edu | High resolution and specificity for structural elucidation in complex mixtures. conicet.gov.ar |
| Hyperpolarized ¹³C NMR | Dramatically increases the nuclear spin polarization of a ¹³C-labeled substrate using methods like dissolution DNP. acs.orgresearchgate.net | Enables real-time, in vivo tracking of the metabolic fate of a ¹³C-labeled tracer with high sensitivity. mdpi.com | Massive signal enhancement (over 10,000-fold) allows for monitoring of rapid metabolic fluxes. researchgate.net |
Computational and Mathematical Modeling for Flux Quantification
Algorithms for Flux Estimation from Isotopic Data
The core of MFA is to estimate the unknown metabolic fluxes by comparing the experimentally measured isotopic labeling patterns with the patterns predicted by the Isotope Labeling Model. This is achieved through computational algorithms that solve an optimization problem. The goal is to find the set of flux values that minimizes the difference between the measured and simulated labeling data, typically using a least-squares approach. oup.comacs.org
This process involves several key steps:
Model Definition : A metabolic network model is constructed, defining the relevant biochemical reactions and the atom transitions for each reaction. mdpi.com
Data Input : Experimental data, including the isotopic labeling patterns of metabolites (often measured by MS or NMR) and any known extracellular fluxes (e.g., substrate uptake rates), are provided to the algorithm. d-nb.info
Optimization : The algorithm iteratively adjusts the unknown flux values and simulates the resulting labeling patterns using the ILM. It seeks to minimize a defined objective function, which quantifies the deviation between the simulated and experimental data. oup.com
This optimization is computationally challenging because the relationship between fluxes and isotopomer distributions is non-linear, leading to a non-convex optimization problem. plos.org Consequently, sophisticated deterministic or stochastic algorithms are required to find a reliable solution and avoid local minima. oup.com The output is not only the best-fit flux map but also statistical measures, such as confidence intervals for each estimated flux, which indicate the precision of the estimate. d-nb.info
Software Tools for ¹³C-MFA and Data Interpretation
The complexity of MFA calculations has led to the development of specialized software packages that automate the process, making the technique accessible to a broader range of researchers. vanderbilt.edu These tools provide user-friendly interfaces that hide the intricate mathematics of flux estimation from the end-user. d-nb.info They typically require the user to provide the metabolic network, atom transitions, and experimental labeling data.
Several software platforms are available, each with specific features and capabilities:
INCA (Isotopomer Network Compartmental Analysis) : A powerful and widely used tool that supports both steady-state MFA and isotopic non-stationary MFA (INST-MFA). It is built on MATLAB and provides capabilities for flux estimation, statistical analysis, and experimental design. d-nb.infovanderbilt.edu
13CFLUX2 : A high-performance software suite designed for large-scale MFA. It uses a specialized language (FluxML) and is optimized for speed, supporting multicore CPUs and compute clusters. oup.com
OpenFLUX/OpenMebius : Open-source tools that provide flexibility for modeling. OpenMebius, for instance, is specifically designed for INST-MFA. acs.orgvanderbilt.edu
WUFlux : An open-source platform with a user-friendly interface that includes templates for various microbial species and can directly correct mass spectrometry data. github.io
FreeFlux : An open-source Python package designed for both steady-state and non-stationary MFA, offering a flexible and cost-effective alternative to MATLAB-based tools. acs.orgnrel.gov
These software packages are essential for performing the complex calculations required for MFA and provide outputs such as flux maps, confidence intervals, and goodness-of-fit statistics, which are crucial for interpreting the results of ¹³C tracer studies. d-nb.info
| Software Tool | Platform | Key Features | Analysis Type |
| INCA | MATLAB | Flux estimation, statistical analysis, experimental design. d-nb.infovanderbilt.edu | Steady-state and Non-stationary (INST-MFA). d-nb.info |
| 13CFLUX2 | C++, Java, Python | High-performance for large-scale models, supports parallel computing. oup.com | Steady-state MFA. oup.com |
| OpenFLUX / OpenMebius | Open Source | Flexible modeling, OpenMebius specializes in INST-MFA. acs.orgvanderbilt.edu | Steady-state and Non-stationary (OpenMebius). vanderbilt.edu |
| WUFlux | Open Source | User-friendly interface, includes model templates and data correction tools. github.io | Steady-state MFA. github.io |
| FreeFlux | Python | Open-source, fast, and reliable for both analysis types. acs.orgnrel.gov | Steady-state and Non-stationary (INST-MFA). nrel.gov |
Iii. Applications of L Ornithine:hcl 13c5 in Elucidating Metabolic Pathways
Tracing Carbon Flux through the Urea (B33335) Cycle.drugbank.comprofeel.lifepnas.orgisotope.compnas.org
The urea cycle is a vital metabolic pathway that converts toxic ammonia (B1221849), a byproduct of amino acid catabolism, into the less toxic compound urea for excretion. drugbank.comprofeel.life L-ornithine is a central intermediate in this cycle. drugbank.comwikipedia.org The introduction of L-ORNITHINE:HCL (13C5) allows for the precise measurement of carbon flow through this pathway, offering insights into its efficiency and regulation under various physiological and pathological conditions.
| Research Finding | Method | Organism/System | Reference |
| LUNAR-OTC mRNA therapy restored OTC activity in a dose-dependent manner in both the liver and plasma of OTC-deficient mice. | LC-MS/MS analysis of ¹³C₅,¹⁵N₂-ornithine conversion. | OTC-deficient mouse model (spfash mice) | arcturusrx.com |
| Type I interferon signaling during viral infection represses the expression of Ornithine Transcarbamylase (Otc), leading to the accumulation of ornithine. | In vivo tracing with ¹³C₆-arginine, which is metabolized to ¹³C₅-ornithine. | LCMV-infected mice | nih.gov |
This table is interactive. Click on the headers to sort the data.
L-ornithine plays a crucial role in the disposal of excess nitrogen from the body. drugbank.comprofeel.lifemedchemexpress.comspectrumchemical.com By tracing the fate of the carbon skeleton of ornithine using L-ORNITHINE:HCL (13C5), researchers can infer the rate at which nitrogen is being incorporated into urea. This is because the synthesis of urea from arginine, which is regenerated in the cycle, releases ornithine. wikipedia.org Therefore, the rate of ornithine recycling is directly linked to the rate of nitrogen detoxification. This approach is particularly valuable in studying conditions characterized by hyperammonemia, where the capacity of the urea cycle to handle nitrogenous waste is compromised. wikipedia.org
Characterizing Polyamine Biosynthesis and Interconversion Dynamics.drugbank.comembopress.orgontosight.aieurisotop.comnih.gov
Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential polycationic molecules involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. pnas.orgpnas.orgontosight.ai L-ornithine is the direct precursor for the synthesis of these vital compounds. drugbank.com
The first and rate-limiting step in polyamine biosynthesis is the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). pnas.orgpnas.orgontosight.ai Putrescine is then subsequently converted to spermidine and spermine. pnas.orgpnas.org By administering L-ORNITHINE:HCL (13C5), researchers can trace the incorporation of the ¹³C label into putrescine, spermidine, and spermine. This allows for the quantification of the de novo synthesis rate of polyamines from ornithine. Such studies have been instrumental in understanding the metabolic reprogramming that occurs in cancer cells, which often exhibit elevated polyamine levels to sustain their rapid proliferation. nih.gov
| Research Finding | Method | Cell Line/System | Reference |
| In triple-negative breast cancer cells, carbons from arginine, but not glutamine, were incorporated into ornithine, which is a precursor for polyamines. | LC-MS/MS analysis following incubation with ¹³C₆-arginine or ¹³C₅-glutamine. | MDA-MB-468 and SUM-159PT TNBC cells | nih.gov |
| Antigen activation of CD8+ T cells leads to increased levels of putrescine, spermidine, and spermine, with glutamine being the primary carbon source for their synthesis. | Isotopic tracer analysis with ¹³C-glutamine and ¹³C-arginine. | Antigen-activated OT-I T cells | jci.org |
| Following efferocytosis, the increase in putrescine is due to de novo synthesis, while the accumulation of spermidine and spermine is not. | Isotope tracing with [¹³C₆,¹⁵N₄]arginine. | LPS-primed macrophages | nih.gov |
This table is interactive. Click on the headers to sort the data.
The activity of ornithine decarboxylase (ODC) is tightly regulated at multiple levels, including transcription, translation, and post-translational modifications. nih.gov L-ORNITHINE:HCL (13C5) can be used in conjunction with other techniques to probe the regulatory mechanisms of ODC. For example, by measuring the flux of labeled carbon from ornithine to putrescine under different experimental conditions, such as in the presence of specific inhibitors or activators, researchers can gain insights into how ODC activity is controlled. One key regulatory mechanism is feedback inhibition by polyamines themselves. ontosight.aiuniprot.org Studies have also shown that ODC activity can be influenced by cellular processes like efferocytosis, the clearance of apoptotic cells. nih.gov
Intermediary Metabolism and Anaplerotic/Cataplerotic Fluxes
Beyond its roles in the urea cycle and polyamine synthesis, ornithine can also participate in intermediary metabolism, connecting with the tricarboxylic acid (TCA) cycle. Anaplerotic reactions replenish TCA cycle intermediates, while cataplerotic reactions remove them. nih.gov Ornithine can be converted to glutamate-γ-semialdehyde, which can then enter the TCA cycle as α-ketoglutarate, representing a cataplerotic flux. Conversely, intermediates from the TCA cycle can be used to synthesize ornithine, an anaplerotic process. The use of L-ORNITHINE:HCL (13C5) can help to quantify these fluxes, providing a more complete picture of cellular carbon metabolism and its integration across different pathways.
Ornithine's Contribution to Proline and Glutamate (B1630785) Metabolism
Ornithine is a non-proteinogenic amino acid that occupies a central position in metabolism, serving as a precursor for both proline and glutamate. biocrates.comusda.gov The conversion of ornithine to proline is catalyzed by the enzyme ornithine aminotransferase (OAT), which facilitates the reversible transamination of L-ornithine to δ1-pyrroline-5-carboxylate (P5C), the direct precursor of proline. nih.govjianhaidulab.com While glutamate has traditionally been viewed as the primary source for proline biosynthesis, studies have demonstrated that ornithine can also be a significant contributor. nih.gov Research using mutant Chinese hamster ovary cells has shown that these cells can achieve maximal growth rates using ornithine as the sole source for proline synthesis. nih.gov
The metabolic fate of ornithine is intricately linked to that of glutamate. usda.gov In plants, for instance, glutamate is the primary precursor for the synthesis of arginine, proline, and putrescine, with ornithine acting as a key intermediate. usda.gov Conversely, in animals, ornithine biosynthesis often occurs from the breakdown of dietary arginine, leading to the production of glutamate and proline. usda.gov The use of 13C5-labeled glutamine in fibroblast cultures from patients with ALDH18A1 mutations, which affect the enzyme P5CS involved in proline and ornithine synthesis, has been instrumental in confirming a metabolic block at this level. oup.com
Cross-Talk with Central Carbon Metabolism (e.g., TCA Cycle)
The metabolism of ornithine is closely interconnected with the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. andreabellelli.it One of the key links is through fumarate (B1241708), an intermediate of the TCA cycle that is produced during the urea cycle, where ornithine plays a catalytic role. andreabellelli.it The urea cycle, also known as the ornithine cycle, is the primary pathway for the disposal of excess nitrogen in the form of urea. dhingcollegeonline.co.inwikipathways.org This cycle primarily occurs in the liver and involves a series of five enzymatic reactions. uomustansiriyah.edu.iq Ornithine is regenerated in the final step of the cycle and is transported back into the mitochondria to initiate another round. biocrates.comuomustansiriyah.edu.iq The fumarate generated in the cytoplasm during the urea cycle can be converted to malate (B86768) and subsequently to oxaloacetate, which can then enter the mitochondrial TCA cycle. andreabellelli.it
Furthermore, the catabolism of amino acids, which provides the nitrogen for the urea cycle, also feeds into the TCA cycle. andreabellelli.it For instance, the amino groups from various amino acids are often transferred to α-ketoglutarate, a TCA cycle intermediate, to form glutamate. pdmu.edu.ua This glutamate can then be deaminated to release ammonia for the urea cycle, regenerating α-ketoglutarate. andreabellelli.it The use of stable isotope tracers like L-ornithine:HCl (13C5) allows researchers to trace the flow of carbon atoms and understand the intricate connections between amino acid metabolism and central carbon metabolism. eurisotop.com
Investigating Amino Acid Metabolism and Interorgan Fluxes (in relevant pre-clinical models)
Stable isotope tracers, including L-Ornithine:HCl (13C5), are invaluable tools for studying the complex interplay of amino acid metabolism between different organs in preclinical models. nih.govresearchgate.net These studies provide a deeper understanding of how metabolic pathways are coordinated throughout the body to maintain homeostasis, particularly under conditions of stress or disease. researchgate.net
Analysis of De Novo Amino Acid Synthesis Pathways
The de novo synthesis of amino acids, the production of amino acids from simpler precursors, is a fundamental metabolic process. L-Ornithine:HCl (13C5) has been instrumental in dissecting these pathways, particularly for amino acids like citrulline and arginine. nih.govphysiology.org For example, studies in neonatal piglets using infusions of [U-13C5]glutamine and [U-13C5]proline have shown that de novo synthesis is the primary source of ornithine for citrulline production. nih.govphysiology.orgresearchgate.net
These studies have revealed that during fasting, plasma proline and ornithine are the main precursors for citrulline synthesis. nih.govphysiology.org In the fed state, both enteral and plasma proline contribute significantly to the ornithine used for citrulline synthesis. nih.govphysiology.org Interestingly, while arginine is a major source of plasma ornithine, it is not directly utilized by the gut in neonates due to the lack of arginase activity. nih.govphysiology.org This highlights the importance of interorgan metabolism, where arginine from other tissues contributes to the plasma ornithine pool, which is then used for citrulline synthesis in the gut.
The following table summarizes the key findings on the precursors for citrulline synthesis in neonatal piglets:
| Precursor Source | Contribution to Citrulline Synthesis (Fasting) | Contribution to Citrulline Synthesis (Fed) |
| Plasma Proline | 13% | 12% |
| Enteral Proline | - | 27% |
| Plasma Ornithine | 19% | 27% |
| Plasma Arginine (via plasma ornithine) | 62% of plasma ornithine | 47% of plasma ornithine |
| Enteral Glutamine | Utilized directly by the gut | Utilized directly by the gut |
Data derived from studies in neonatal piglets. nih.govphysiology.org
Understanding Metabolic Adaptations in Specific Biological Systems
The use of L-Ornithine:HCl (13C5) has also shed light on the metabolic adaptations that occur in specific biological systems, such as cancer cells. nih.govisotope.com Cancer cells often exhibit reprogrammed metabolism to support their rapid proliferation. nih.gov
A study using mass spectrometry-based isotope tracing with 13C-labeled amino acids, including arginine, revealed that ornithine synthesis via the mitochondrial enzyme arginase 2 (ARG2) is particularly important in the committed SG2M phase of the cell cycle in transformed cells, but not in normal cells. nih.gov This suggests that ARG2 could be a potential metabolic vulnerability in cancer cells. nih.gov In contrast, normal epithelial cells were found to synthesize ornithine primarily through ornithine aminotransferase (OAT). nih.gov
Iv. Advanced Research Directions and Emerging Methodologies
Multi-Isotope Tracing Strategies (e.g., 13C and 15N with L-Ornithine:HCl (13C5))
The simultaneous use of multiple stable isotopes, such as ¹³C and ¹⁵N, offers a powerful approach to unravel the intricate details of metabolic pathways. By labeling different atoms within a molecule, researchers can track the fate of these atoms independently and gain a more comprehensive understanding of metabolic fluxes.
Utilizing L-Ornithine:HCl (¹³C₅) in conjunction with a ¹⁵N-labeled tracer provides a higher resolution of metabolic networks compared to single-isotope experiments. biorxiv.org This dual-labeling strategy allows for the differentiation of pathways that may be indistinguishable when only tracking carbon. For instance, in the context of ornithine metabolism, ¹³C labeling can trace the carbon skeleton through the urea (B33335) cycle and into pathways for polyamine and proline synthesis. nih.gov The addition of a ¹⁵N label can concurrently track the nitrogen atoms, providing clarity on nitrogen sourcing and utilization in these interconnected pathways. This approach is particularly valuable in resolving the contributions of different nitrogen donors to ornithine synthesis and its downstream products. The combination of ¹³C and ¹⁵N tracers enables a more precise quantification of flux through intersecting pathways, which is often challenging with ¹³C labeling alone. biorxiv.org
A key advantage of multi-isotope tracing is the ability to perform simultaneous carbon and nitrogen flux analysis. nih.govnih.govembopress.org By introducing L-Ornithine:HCl (¹³C₅) and a ¹⁵N-labeled substrate, such as ¹⁵N-ammonium chloride or a ¹⁵N-labeled amino acid, into a biological system, researchers can simultaneously measure the rates of carbon and nitrogen flow. biorxiv.org This integrated analysis is crucial for understanding the coordination of carbon and nitrogen metabolism, which is fundamental to cellular growth and function. For example, this technique can elucidate how the carbon backbone of ornithine is catabolized while simultaneously tracking the fate of its nitrogen atoms, whether they are incorporated into urea, other amino acids, or nucleotides. nih.govnih.govembopress.org Bayesian ¹³C¹⁵N-Metabolic Flux Analysis (MFA) is a powerful computational tool that can be used to quantify these simultaneous fluxes and provide a detailed map of cellular metabolism. biorxiv.orgnih.govnih.govembopress.org
The following table illustrates the potential insights gained from a multi-isotope tracing experiment using L-Ornithine:HCl (¹³C₅) and a generic ¹⁵N tracer.
| Metabolic Pathway | Information from ¹³C Tracing | Information from ¹⁵N Tracing | Combined ¹³C and ¹⁵N Insights |
| Urea Cycle | Tracks the flow of the carbon skeleton of ornithine through the cycle. | Reveals the sources of nitrogen for urea synthesis. | Provides a complete picture of both carbon and nitrogen flux through the urea cycle. |
| Polyamine Synthesis | Follows the incorporation of the carbon backbone of ornithine into putrescine, spermidine (B129725), and spermine (B22157). | Determines the fate of the nitrogen atoms from ornithine during polyamine synthesis. | Elucidates the stoichiometry of carbon and nitrogen incorporation in polyamine biosynthesis. |
| Proline Synthesis | Traces the conversion of the ornithine carbon skeleton into proline. | Tracks the transfer of nitrogen from ornithine to proline. | Quantifies the relative flux of ornithine towards proline synthesis versus other metabolic fates. |
| Glutamate (B1630785) Metabolism | Monitors the conversion of ornithine's carbon atoms to glutamate. | Identifies the nitrogen exchange between ornithine and the glutamate pool. | Clarifies the role of ornithine as both a carbon and nitrogen source for glutamate. |
Integration with "Omics" Technologies (e.g., Proteomics, Transcriptomics)
To achieve a system-level understanding of metabolism, it is essential to integrate data from various "omics" platforms. Combining metabolic flux data obtained from L-Ornithine:HCl (¹³C₅) with proteomics and transcriptomics allows researchers to connect changes in metabolic activity with the underlying regulatory networks.
By measuring metabolic fluxes using L-Ornithine:HCl (¹³C₅) and simultaneously quantifying mRNA transcripts (transcriptomics) and proteins (proteomics), researchers can identify correlations between metabolic pathway activity and the expression levels of the enzymes that catalyze these reactions. embopress.org For example, an increased flux through the pathway converting ornithine to polyamines, as measured by ¹³C labeling, might correlate with the upregulation of the gene and protein expression of ornithine decarboxylase, a key enzyme in this pathway. nih.gov However, the relationship between enzyme expression and metabolic flux is not always straightforward, as fluxes can also be regulated by metabolite concentrations. embopress.org Therefore, integrating these datasets provides a more nuanced understanding of metabolic regulation.
Systems biology aims to understand the complex interactions within a biological system as a whole. youtube.com By integrating fluxomics data from L-Ornithine:HCl (¹³C₅) experiments with transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive models of cellular metabolism. nih.govembopress.org These models can help to identify key regulatory nodes and predict how the system will respond to perturbations. For instance, a systems biology approach could reveal how a change in the expression of a transcription factor affects the expression of ornithine-related enzymes, leading to altered metabolic fluxes through the urea cycle or polyamine synthesis pathways. This integrated approach is crucial for understanding the metabolic reprogramming that occurs in various diseases. frontiersin.org
The table below outlines how different "omics" technologies can be integrated with flux data from L-Ornithine:HCl (¹³C₅).
| "Omics" Technology | Data Provided | Integration with L-Ornithine:HCl (¹³C₅) Flux Data |
| Transcriptomics | Quantification of mRNA levels for all genes. | Correlates gene expression of metabolic enzymes with the measured fluxes through their respective pathways. |
| Proteomics | Quantification of protein levels. | Links the abundance of metabolic enzymes to the observed metabolic fluxes, providing insights into post-transcriptional regulation. |
| Metabolomics | Comprehensive measurement of all metabolites in a sample. | Provides information on substrate and product concentrations, which can help to interpret flux data in the context of thermodynamic constraints. |
Development of Novel Analytical Techniques for 13C-Labeled Ornithine Metabolites
The accurate and sensitive detection of ¹³C-labeled metabolites is crucial for the success of stable isotope tracing studies. Ongoing research focuses on developing novel analytical techniques to improve the resolution, sensitivity, and throughput of these measurements.
Advances in mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), have significantly enhanced the ability to detect and quantify isotopically labeled metabolites. frontiersin.org High-resolution MS instruments can distinguish between different isotopologues of a metabolite, providing detailed information on the distribution of ¹³C atoms within the molecule. frontiersin.org Furthermore, novel data analysis workflows are being developed to automate the identification and quantification of labeled compounds in complex biological samples. researchgate.net
Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique for analyzing ¹³C-labeled metabolites. frontiersin.org While generally less sensitive than MS, NMR can provide unique information about the specific position of ¹³C atoms within a molecule without the need for chemical derivatization. nih.gov Recent developments in NMR technology, such as cryogenically cooled probes and higher magnetic field strengths, have improved the sensitivity of this technique for metabolomics applications. frontiersin.org
The following table summarizes key analytical techniques used for the analysis of ¹³C-labeled ornithine metabolites.
| Analytical Technique | Advantages | Disadvantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and selectivity, suitable for complex mixtures. | May require chemical derivatization, provides limited information on positional labeling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution, provides detailed fragmentation patterns for structural elucidation. | Limited to volatile and thermally stable compounds, often requires derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive, provides detailed information on the position of ¹³C labels. | Lower sensitivity compared to MS, can be challenging for complex mixtures due to signal overlap. |
Improvements in Sensitivity and Throughput for Isotopic Analysis
Advances in analytical technology are crucial for expanding the application of ¹³C-MFA. The increasing complexity of metabolic studies calls for denser and more accurate ¹³C data, making the field highly dependent on improvements in metabolomics. springernature.com High-resolution mass spectrometry has become increasingly accessible, enabling more straightforward analysis of labeling patterns in metabolites. oup.com
Key developments include:
High-Resolution Mass Spectrometry: The coupling of hydrophilic interaction chromatography (HILIC) with quadrupole time-of-flight high-resolution mass spectrometers (QTOF-HRMS) allows for untargeted analysis of ¹³C-labeled metabolite extracts with high spectral accuracy and sensitivity. figshare.com This technology is instrumental in recording the detailed labeling patterns in metabolic intermediates and end-products that are essential for flux analysis. springernature.com
Targeted ¹³C-MFA Methods: In contemporary cellular biology, quantifying all fluxes in a complex network can be prohibitively difficult. springernature.com There is a growing trend toward developing targeted ¹³C-MFA methods that focus on quantifying fluxes of very specific reactions or single pathways. springernature.com This approach aims to provide the best sensitivity for a specific biological question while keeping the computational and data demands manageable. springernature.com These targeted methods are crucial for formulating and testing hypotheses about reactions and pathways that drive a particular metabolic phenotype. springernature.com
These improvements in instrumentation and methodology allow researchers to gain more precise insights into the metabolic wiring of cells by analyzing the dynamic and steady-state labeling patterns of metabolites derived from tracers like L-Ornithine HCl (¹³C₅). oup.com
Automation and Data Processing Advancements
The large volume and complexity of data generated in ¹³C tracer studies have driven the development of automated systems and advanced data processing software. A significant bottleneck in the ¹³C-MFA workflow has been the manual and time-consuming extraction of labeling patterns from mass spectrometric data. springernature.com
Recent advancements in this area include:
Automated Analysis: Automated position-specific isotope analysis (PSIA) methods have been developed to make these measurements easier and more routine. ethz.chnih.gov These systems can automate the process of sample derivatization and analysis, significantly increasing throughput. ethz.chnih.gov
Specialized Software Tools: A variety of software packages have been created to streamline the entire workflow of isotope-tracing experiments, from data acquisition to interpretation. fz-juelich.de These tools address challenges such as the correction for natural isotope abundance, analysis of mass isotopomer distributions, and visualization of data on metabolic pathway maps. fz-juelich.denih.gov The development of comprehensive software suites and visual workflows is making ¹³C-MFA more accessible to non-experts and is easing the creation of tailored computational pipelines. springernature.comnih.gov
The table below summarizes some of the software tools developed to facilitate the analysis of stable isotope tracing data.
| Software Tool | Primary Function | Key Features |
| 13CFLUX2 | High-performance ¹³C-MFA | Supports multicore CPUs and compute clusters for large-scale applications; uses FluxML language for model definition. nih.gov |
| Escher-Trace | Data Visualization | Web-based tool for visualizing stable isotope tracing data on metabolic pathway maps; corrects for natural isotope abundance. nih.gov |
| Isotope Calculation Gadgets | Workflow Support | A series of tools on the Garuda platform that supports the entire workflow, from creating MS methods to data processing and calculating fractional labeling. fz-juelich.de |
| CalSpec | Automated Data Processing | Automatically processes labeling data from mass spectrometric spectra, specifically tested for GC/MS analysis of derivatized amino acids. springernature.com |
| Omix | Visual Workflow Creation | A network-based visualization software used to create intuitive visual workflows for all computational steps of ¹³C-MFA. springernature.com |
| X¹³CMS | Untargeted Isotopologue Detection | A non-targeted routine for detecting differentially labeled metabolites between biological conditions in stable isotope-resolved metabolomics (SIRM). acs.orgmdpi.com |
These automation and software developments are critical for enabling high-throughput metabolic phenotyping and handling the computational demands of increasingly complex biological models. mdpi.comnih.gov
Computational Advancements in Metabolic Modeling
Parallel to analytical advancements, the computational frameworks for interpreting data from L-Ornithine HCl (¹³C₅) and other tracers have become significantly more sophisticated. These models are essential for translating raw labeling data into quantitative metabolic flux maps. frontiersin.org
Dynamic Flux Analysis and Non-Steady State Studies
Classical ¹³C-MFA often relies on the assumption that the system being studied is at both a metabolic and isotopic steady state. However, achieving isotopic steady state can be slow, particularly in systems with large intermediate pools or in slow-growing cells like mammalian cultures. nih.gov To address this limitation, isotopically nonstationary ¹³C metabolic flux analysis (INST-MFA) has been developed.
INST-MFA is applied to systems that are at a metabolic steady state but are sampled during the transient phase before isotopic steady state is reached. This approach analyzes the dynamic changes in labeling patterns over time to determine fluxes. springernature.com INST-MFA offers several advantages:
Broader Applicability: It is particularly useful for animal cell cultures, autotrophic organisms, and other systems not amenable to steady-state experiments.
Increased Sensitivity: Nonstationary measurements often exhibit increased sensitivity to certain fluxes, which can improve the precision of flux estimates.
Reduced Experiment Time: The required labeling time is significantly shorter, which is crucial for slowly growing cells where reaching isotopic steady state could take weeks. nih.gov
The table below compares the key characteristics of steady-state and non-steady-state MFA.
| Feature | Steady-State ¹³C-MFA (SS-MFA) | Isotopically Nonstationary ¹³C-MFA (INST-MFA) |
| System State | Assumes both metabolic and isotopic steady state. | Assumes metabolic steady state, but isotopic non-steady state. |
| Sampling | Single time point after reaching isotopic equilibrium. | Multiple time points during the isotopic transient phase. nih.gov |
| Experiment Duration | Can be lengthy, especially for slow-growing organisms. nih.gov | Significantly shorter, avoiding long incubation times. figshare.com |
| Primary Applications | Microbial systems, fast-growing cells. springernature.com | Mammalian cells, autotrophs, systems with large metabolite pools. |
| Data Output | Provides a single snapshot of metabolic fluxes. | Provides dynamic labeling information, can improve flux precision. |
By analyzing the transient labeling patterns that emerge after introducing a ¹³C tracer, INST-MFA provides a powerful platform for mapping carbon fluxes in complex systems.
Flux Variability Analysis and Pathway Robustness
While direct studies detailing FVA specifically with L-Ornithine HCl (¹³C₅) are not widely published, the principles are fundamental to the field. Data from ¹³C-MFA serve to significantly constrain the stoichiometric model of a cell's metabolism, narrowing the range of possible reaction rates. By determining the minimum and maximum possible flux through each reaction while remaining consistent with the experimental labeling data, FVA provides critical insights into:
Metabolic Flexibility: A large range of possible flux for a given reaction indicates a high degree of metabolic flexibility, where the cell can redirect resources through various pathways to achieve a similar outcome.
Essential Reactions: Reactions with a narrow, non-zero flux range are often critical for cellular function under the studied conditions.
Pathway Robustness: By assessing how the range of possible fluxes changes in response to simulated perturbations (e.g., gene knockouts or changes in nutrient availability), researchers can evaluate the robustness of metabolic pathways. A robust network can maintain its function despite such disturbances.
The statistical analyses and confidence interval calculations performed by ¹³C-MFA software packages are a form of variability analysis. nih.gov They provide a statistical measure of the precision of the estimated fluxes, reflecting the degree to which the experimental data can uniquely determine the rates of all reactions in the metabolic model. As computational tools continue to evolve, the integration of ¹³C labeling data with constraint-based modeling approaches like FVA will provide an increasingly powerful framework for understanding the adaptability and robustness of cellular metabolism.
Q & A
Q. How can researchers statistically validate metabolic flux differences observed in 13C5-ornithine tracer studies?
- Apply:
- False discovery rate (FDR) correction : Adjust p-values for multiple comparisons in pathway enrichment analyses.
- Bootstrapping : Resample datasets to estimate confidence intervals for flux rates.
- Multivariate analysis : Use PCA or PLS-DA to identify clusters of correlated metabolites .
Q. What tools are recommended for visualizing 13C5-ornithine incorporation into the urea cycle?
- Use software like Skyline for LC-MS/MS data processing and Cytoscape for pathway mapping. For isotopic labeling patterns, generate heatmaps showing 13C enrichment in intermediates (e.g., citrulline, arginine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
